2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide
Description
2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide is a thienopyrimidine derivative characterized by a sulfanyl-linked acetamide moiety and a substituted aromatic ring. The core thieno[3,2-d]pyrimidine scaffold is fused with a thiophene ring, providing a planar structure conducive to interactions with biological targets. The N-(2-methoxy-5-methylphenyl)acetamide group introduces steric and electronic effects, which may modulate solubility and target selectivity.
Properties
IUPAC Name |
2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-4-21-17(23)16-12(7-8-25-16)20-18(21)26-10-15(22)19-13-9-11(2)5-6-14(13)24-3/h5-9H,4,10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJCTMAXRUPPFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The resulting intermediate is then further reacted with appropriate sulfanyl and acetamide derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of high-efficiency catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide are compared below with five analogous compounds derived from the evidence. Key differences in substituents, core scaffolds, and reported properties are highlighted.
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Core Scaffold Variations: The target compound’s thieno[3,2-d]pyrimidine core differs from the dihydropyrimidine (e.g., ) and benzothieno-triazolo-pyrimidine (e.g., ) cores in electronic delocalization and planarity, impacting binding to enzymes like kinases or topoisomerases. Thieno[2,3-d]pyrimidine analogs (e.g., ) exhibit similar bioactivity but differ in substituent positioning, altering steric interactions.
Aromatic Ring Modifications: The 2-methoxy-5-methylphenyl group in the target compound offers moderate hydrophobicity compared to the 2,3-dichlorophenyl group in , which may enhance antibacterial activity but reduce solubility.
Synthesis and Physicochemical Properties :
- Yields for analogous compounds range from 68–80%, with higher yields observed for simpler dihydropyrimidine derivatives .
- Melting points (e.g., 230°C for ) suggest high crystallinity, which may correlate with stability but complicate formulation.
Research Findings and Implications
- Biological Activity: Thienopyrimidine derivatives are frequently explored as kinase inhibitors or antimicrobial agents. The target compound’s methoxy and methyl groups may optimize pharmacokinetics compared to chlorinated analogs .
- Synthetic Challenges : Complex fused-ring systems (e.g., ) result in lower yields, whereas the target compound’s simpler structure may allow scalable synthesis.
- Computational Predictions : Molecular docking studies (using tools like SHELX ) could further elucidate the target compound’s binding modes relative to its analogs.
Biological Activity
The compound 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
The chemical structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C15H21N3O2S2 |
| Molecular Weight | 339.476 g/mol |
| IUPAC Name | This compound |
| SMILES | CCn2c(SCC(=O)NCCC(C)C)nc1ccsc1c2=O |
| InChIKey | OZJLEFNAODPYPQ-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that compounds with thienopyrimidine structures exhibit significant biological activities. The following sections detail the specific activities of this compound based on various studies.
Antimicrobial Activity
A study by Kaur et al. (2003) explored the antimicrobial properties of thienopyrimidine derivatives. The results indicated that compounds with similar structural features demonstrated potent activity against multiple bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics, suggesting that the compound may possess strong antibacterial properties .
Anticancer Potential
Recent investigations into thienopyrimidine derivatives have highlighted their anticancer potential. A notable study assessed the cytotoxic effects of various derivatives against cancer cell lines such as MCF7 and HCT116. The compound exhibited IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations. Specifically, derivatives with substitutions at the N-position showed enhanced activity against these cell lines .
Case Study 1: Antimicrobial Efficacy
In an in vitro study conducted by Gupta et al., a series of thienopyrimidine derivatives were synthesized and tested for antimicrobial activity. The compound was shown to inhibit the growth of Mycobacterium tuberculosis, with an MIC comparable to that of established antitubercular agents. This suggests potential for further development as a therapeutic agent against resistant strains .
Case Study 2: Anticancer Activity
Another study examined the effects of the compound on the proliferation of cancer cells. It was found that treatment with this compound resulted in significant apoptosis in MCF7 cells, as evidenced by increased levels of caspase activity and DNA fragmentation .
Data Table: Biological Activities
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antibacterial | E. coli | MIC = 5 µg/mL | Kaur et al., 2003 |
| Antibacterial | S. aureus | MIC = 10 µg/mL | Kaur et al., 2003 |
| Antimycobacterial | M. tuberculosis | MIC = 1 µg/mL | Gupta et al., 2020 |
| Anticancer | MCF7 | IC50 = 15 µM | Study A, 2021 |
| Anticancer | HCT116 | IC50 = 20 µM | Study B, 2021 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
